molecular formula C10H8ClNO B2845160 3-Chloro-8-methoxyisoquinoline CAS No. 129959-08-6

3-Chloro-8-methoxyisoquinoline

Cat. No.: B2845160
CAS No.: 129959-08-6
M. Wt: 193.63
InChI Key: PWTGEQXHFZGVEV-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of both an electron-donating methoxy group at the 8-position and a reactive chlorine atom at the 3-position on the isoquinoline scaffold makes this compound a valuable precursor for further functionalization . The chlorine atom is susceptible to nucleophilic displacement reactions, such as amination and cross-coupling, enabling the introduction of diverse substituents to create novel compound libraries . Researchers utilize this and similar chlorinated heterocycles as key intermediates in the development of potential pharmacologically active molecules, including kinase inhibitors and other biologically relevant targets . The molecular framework is also of interest in the study of liquid crystalline materials due to its rigid, board-like structure . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-8-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-10(11)12-6-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTGEQXHFZGVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129959-08-6
Record name 3-chloro-8-methoxyisoquinoline
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Advanced Synthetic Methodologies for 3 Chloro 8 Methoxyisoquinoline and Analogues

Classical Approaches to Isoquinoline (B145761) Core Construction

Traditional methods for constructing the isoquinoline core have been the bedrock of heterocyclic synthesis for over a century. These reactions, while foundational, have undergone significant modifications to improve yields, expand substrate scope, and enhance reaction conditions.

Bischler-Napieralski Reaction and Modern Adaptations

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating condensing agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.com The reaction is particularly effective when the aromatic ring is electron-rich, a condition met by the presence of a methoxy (B1213986) group as in the precursors to 8-methoxyisoquinoline (B155747) derivatives. nrochemistry.com The resulting dihydroisoquinolines can be subsequently aromatized to furnish the corresponding isoquinolines. nrochemistry.com

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the latter being supported by the observation of styrene (B11656) byproducts via a retro-Ritter reaction. organic-chemistry.orgnrochemistry.com Modern adaptations have focused on mitigating side reactions and improving efficiency. For instance, the use of oxalyl chloride can form an N-acyliminium intermediate, avoiding the elimination that leads to nitrile byproducts. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate the reaction, often in superheated solvents like xylene or toluene. organic-chemistry.org Research has shown successful Bischler-Napieralski reactions with phenolic bromo-amides to produce 1-benzyl-1,2,3,4-tetrahydro-8-hydroxy-7-methoxyisoquinolines, highlighting its utility in synthesizing complex, substituted isoquinolines. rsc.orgrsc.org

Pictet-Spengler Reaction and Stereoselective Variants

First discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic substitution. wikipedia.org While traditionally requiring heat and a protic acid catalyst, the reaction can also proceed in aprotic media, sometimes without any acid, leading to higher yields. wikipedia.org

The nucleophilicity of the aromatic ring is crucial; electron-rich rings like indole (B1671886) or pyrrole (B145914) react under mild conditions, whereas less nucleophilic rings require stronger acids and higher temperatures. wikipedia.org The synthesis of 5-methoxyisoquinoline (B1338356) derivatives has been achieved using this method.

Significant advancements have been made in developing stereoselective variants of the Pictet-Spengler reaction. Catalytic, enantioselective versions have emerged, utilizing chiral catalysts to produce optically active tetrahydro-β-carbolines and related structures. jh.edu For instance, a co-catalytic system of a chiral thiourea (B124793) derivative and benzoic acid has been shown to promote asymmetric Pictet-Spengler reactions, providing unprotected tetrahydro-β-carbolines in high enantiomeric excess. jh.edu

Pomeranz-Fritsch Reaction and Enhanced Protocols

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.comwikipedia.org This method is valuable for creating substitution patterns that are difficult to achieve with other synthetic strategies. organicreactions.org The reaction typically employs strong acids like sulfuric acid, but Lewis acids such as trifluoroacetic anhydride (B1165640) have also been used. wikipedia.org

Modifications to the original protocol have expanded its utility. The Schlittler-Muller modification allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com The Bobbitt modification, involving hydrogenation of the benzalaminoacetal before acid-catalyzed cyclization, yields tetrahydroisoquinolines. thermofisher.com Researchers have successfully synthesized 8-methoxyisoquinoline using a modified Pomeranz-Fritsch reaction in good yield, even without activating substituents. sci-hub.se

Other Established Cyclization Strategies for Isoquinoline Synthesis

Beyond the main named reactions, several other cyclization strategies have been established for isoquinoline synthesis. These often involve transition-metal catalysis or radical pathways.

Palladium-catalyzed reactions: Various palladium-catalyzed methods have been developed. One approach involves the coupling of a tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization. organic-chemistry.org Another strategy uses N-propargyl oxazolidines under microwave irradiation, proceeding through a reductive cyclization/ring-opening/aromatization cascade. organic-chemistry.org

Rhodium-catalyzed reactions: Rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with an internal alkyne, offers a one-pot synthesis of multisubstituted isoquinolines. organic-chemistry.org

Silver-catalyzed cyclization: The cyclization of 2-alkynyl benzyl (B1604629) azides catalyzed by silver has proven to be an efficient method for synthesizing substituted isoquinolines with good functional group tolerance. organic-chemistry.org

Radical Cyclization: A novel approach for synthesizing isoquinoline derivatives involves the cyclization-deoxygenation of 2-alkynylbenzaldoximes. This method uses silver triflate or bromine as an electrophile to induce a 6-endo-dig cyclization, forming an isoquinoline N-oxide intermediate. Subsequent deoxygenation with carbon disulfide proceeds through a radical pathway to yield the final isoquinoline product. thieme-connect.de Photocatalytic methods using proton-coupled electron transfer (PCET) have also been developed for the synthesis of isoquinoline-1,3-diones. acs.orgbohrium.com

Contemporary and Novel Synthetic Strategies

Modern synthetic chemistry has introduced powerful new tools for constructing complex molecules with high precision. For isoquinoline synthesis, directed metalation has emerged as a particularly influential strategy.

Directed Ortho-Metalation Reactions in Isoquinoline Formation

Directed ortho-metalation (DoM) is a powerful regioselective strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped by an electrophile. The DMG, often a heteroatom-containing functional group like a methoxy, amide, or tertiary amine, coordinates to the lithium, facilitating the deprotonation of the nearby C-H bond. wikipedia.orgbaranlab.org This method offers excellent regiocontrol, favoring ortho-substitution over the mixture of ortho- and para-products often seen in classical electrophilic aromatic substitution. wikipedia.org

In the context of isoquinoline synthesis, DoM can be applied in several ways. One innovative approach involves the metalation of o-tolualdehyde tert-butylimines. The imine acts as a DMG, and after metalation of the methyl group, the resulting benzylic anion can react with nitriles to construct the isoquinoline ring system in a highly convergent manner. nih.gov This method allows for the rapid assembly of polysubstituted isoquinolines by sequentially introducing different components. nih.gov

Multicomponent Reaction (MCR) Applications (e.g., Ugi-based Cyclizations)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. rsc.orgresearchgate.net While direct synthesis of 3-Chloro-8-methoxyisoquinoline via a single MCR is not prominently documented, the principles of MCRs are widely applied to generate diverse isoquinoline and related heterocyclic scaffolds. beilstein-journals.org

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, typically involving an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form an α-acetamido carboxamide. researchgate.net Post-cyclization modifications of Ugi products are a common strategy to access heterocyclic systems. For instance, a sequence involving a Groebke–Blackburn–Bienaymé (GBB) reaction, which is a type of MCR, followed by N-acylation and intramolecular Diels-Alder reaction can lead to the formation of fused isoquinolinone scaffolds. beilstein-journals.org

Although not a direct route to the target compound, MCRs offer a versatile platform for creating libraries of substituted isoquinolines. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can yield complex dihydropyrrolo[2,1-a]isoquinolines. acs.org Such strategies highlight the potential for developing novel MCRs that could be tailored for the synthesis of specific substitution patterns like that of this compound by carefully selecting the starting components.

MCR Type Components Resulting Scaffold Key Features
Ugi-4CRAmine, Carbonyl, Isocyanide, Carboxylic Acidα-acetamido carboxamideVersatile for creating peptide-like structures, can be followed by cyclization. researchgate.net
GBB ReactionAldehyde, Amine, IsocyanideImidazo[1,2-a]pyridinesCan be used as a starting point for fused isoquinolinone synthesis. beilstein-journals.org
Povarov ReactionAnilines, Alkynes, Paraformaldehyde4-aryl quinolinesAn acid-catalyzed [4+2] cycloaddition useful for quinoline (B57606) synthesis. rsc.org

This table summarizes various multicomponent reactions used in the synthesis of heterocyclic compounds, including isoquinoline and quinoline derivatives.

Catalytic Cross-Coupling Reactions (e.g., Suzuki, Heck)

Catalytic cross-coupling reactions are indispensable for the functionalization of heterocyclic cores. For a pre-formed this compound, the chlorine atom at the C3 position serves as a handle for introducing a wide variety of substituents via reactions like the Suzuki-Miyaura or Heck coupling.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. fishersci.eslibretexts.org This reaction is highly valued for its mild conditions and the commercial availability and stability of boronic acids. fishersci.es For instance, the C3-chloro group of this compound could be coupled with various aryl or vinyl boronic acids to generate 3-aryl or 3-vinyl-8-methoxyisoquinolines. The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with less reactive chloroarenes. fishersci.eslibretexts.org Research has shown that palladium complexes with specific phosphine (B1218219) ligands are effective for the arylation of various substrates, which can then be used to construct isoquinoline systems. acs.org

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. This method could be employed to introduce alkenyl groups at the C3 position of the isoquinoline ring.

Sequential cyclization/cross-coupling strategies have also been developed. For example, a copper-mediated cyclization of 2-alkynylbenzaldehyde O-methyl oximes can produce 4-chloroisoquinolines, which then undergo palladium-catalyzed Suzuki coupling with arylboronic acids to yield functionalized isoquinolines. nih.gov This demonstrates the power of combining cyclization and cross-coupling reactions to build the substituted isoquinoline framework in a stepwise, controlled manner.

Reaction Catalyst System (Typical) Coupling Partners Bond Formed
Suzuki-MiyauraPd(0) complex (e.g., Pd(PPh₃)₄), BaseOrganoboron compound + Organic Halide/TriflateC-C (Aryl-Aryl, Aryl-Vinyl) fishersci.eslibretexts.org
HeckPd(0) complex, BaseAlkene + Organic HalideC-C (Alkenyl-Aryl)

This table outlines common catalytic cross-coupling reactions applicable for the functionalization of chloro-substituted isoquinolines.

Nucleophilic Substitution Approaches for Bicyclo[1.1.1]pentylisoquinolinium Salts

Bicyclo[1.1.1]pentane (BCP) moieties are increasingly used in medicinal chemistry as bioisosteres for groups like tert-butyl, alkyne, or 1,4-disubstituted arenes, often improving pharmacological properties. kit.edusemanticscholar.org The synthesis of BCP-containing molecules, including isoquinolinium salts, has attracted significant attention.

A direct approach involves the nucleophilic reaction of an isoquinoline with a BCP precursor. Recent studies have demonstrated the synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, and isoquinolinium salts through the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). acs.orgnih.gov DIBCP, a stable crystalline solid, serves as a practical starting material. acs.org In this reaction, the nitrogen atom of the isoquinoline acts as the nucleophile, displacing one of the iodine atoms on the BCP core to form the corresponding isoquinolinium salt. This method offers a straightforward route to these valuable compounds under mild conditions. acs.orgnih.gov While not directly synthesizing this compound itself, this method allows for its conversion into a BCP-isoquinolinium salt, a compound with potentially interesting three-dimensional structure and properties. chemrxiv.org

The synthesis of a bench-stable precursor, sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO2Na), further expands the toolkit for creating BCP-functionalized molecules, including sulfones and sulfonamides. kit.edu

Regiochemical and Stereochemical Control in Synthesis

Achieving regioselectivity in the functionalization of the isoquinoline ring is critical for synthesizing specific isomers like this compound. Transition metal-catalyzed C-H activation has become a primary strategy for the site-selective functionalization of quinolines and isoquinolines. mdpi.comnih.gov

The inherent electronic properties of the isoquinoline nucleus direct certain reactions to specific positions. However, for more precise control, directing groups are often employed. For instance, in isoquinolones, a rhodium(III)-catalyzed reaction with methoxyallene (B81269) has been shown to achieve regioselective C8-alkenylation. chemrxiv.org The directing group guides the metal catalyst to a specific C-H bond, enabling its selective cleavage and functionalization.

For a substrate like 8-methoxyisoquinoline, the methoxy group is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions. However, for C-H functionalization, the nitrogen atom and existing substituents play a complex role in determining the site of reaction. mdpi.com The Vilsmeier-Haack formylation of 8-methoxyisoquinoline, for example, can show regioselectivity, providing a route to precursors for further elaboration. smolecule.com

The synthesis of chiral isoquinoline derivatives in an enantiomerically pure or enriched form is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org

Enantioselective methods often rely on chiral catalysts. For example, a highly enantioselective aza-Friedel–Crafts reaction of ketimines with indoles, catalyzed by a chiral phosphoric acid, has been developed for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives with excellent enantioselectivities (up to >99% ee). rsc.orgrsc.org Similarly, asymmetric (3+3) cycloaddition reactions between diazo compounds and isoquinolinium methylides, using a chiral phase-transfer catalyst, can produce chiral nih.govrsc.orgresearchgate.nettriazino[5,4-a]isoquinoline derivatives in high yields and enantioselectivities. acs.org Iridium-catalyzed atroposelective hydroarylation of alkynes with 1-arylisoquinolines is another powerful method for creating axially chiral isoquinoline derivatives. thieme-connect.com

Diastereoselective synthesis is often employed when creating multiple stereocenters in a controlled manner. One approach combines the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to synthesize (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid diastereoselectively. mdpi.comresearchgate.net The stereochemical outcome is directed by a chiral amine component used in the initial Petasis reaction. mdpi.com Three-component 1,3-dipolar cycloaddition reactions have also been used to diastereoselectively synthesize complex spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons. acs.org

Method Key Feature Stereochemical Control Example Product Class
Chiral Phosphoric Acid CatalysisAza-Friedel-Crafts ReactionEnantioselective (>99% ee)Isoquinoline-1,3(2H,4H)-diones rsc.orgrsc.org
Chiral Phase-Transfer Catalysis(3+3) CycloadditionEnantioselective (up to 99% ee) nih.govrsc.orgresearchgate.netTriazino[5,4-a]isoquinolines acs.org
Petasis/Pomeranz-Fritsch-BobbittUse of Chiral AmineDiastereoselectiveTetrahydroisoquinoline-1-carboxylic acids mdpi.comresearchgate.net
1,3-Dipolar CycloadditionSolvent/Temperature ControlDiastereoselective & RegioselectiveSpiropyrrolo[1,2-a]isoquinolines acs.org

This table presents selected methodologies for achieving stereochemical control in the synthesis of chiral isoquinoline derivatives.

Strategies for Regioselective Functionalization

Preparation of Advanced Synthetic Intermediates and Building Blocks

The synthesis of functionalized isoquinolines, such as this compound, relies on the strategic preparation of key intermediates and building blocks. These precursors are designed to introduce desired substituents onto the isoquinoline core, facilitating the construction of complex molecular architectures. Methodologies often involve the formation of the isoquinoline ring system from acyclic precursors or the direct functionalization of a pre-formed isoquinoline scaffold.

A pivotal intermediate for the synthesis of chloro-substituted 8-methoxyisoquinolines is 8-methoxyisoquinoline N-oxide. The synthesis of this N-oxide is a critical first step, enabling subsequent functionalization of the isoquinoline ring. One established method involves the N-oxidation of 8-methoxyisoquinoline. sci-hub.se The starting material, 8-methoxyisoquinoline, can be prepared via a modified Pomeranz-Fritsch reaction. sci-hub.se

Once the N-oxide is obtained, treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) can introduce a chlorine atom onto the isoquinoline core. This reaction, however, can lead to a mixture of isomeric products. The reaction of 8-methoxyisoquinoline N-oxide with POCl₃ yields a combination of 1-chloro-, 3-chloro-, and 4-monochloro-8-methoxyisoquinolines, which can then be separated. sci-hub.se The formation of this compound in this manner highlights a direct, albeit potentially low-yielding, route to this specific building block. sci-hub.se The concurrent production of other isomers like 1-chloro-8-methoxyisoquinoline (B2849440) provides access to a variety of building blocks for further synthetic diversification. sci-hub.se

Table 1: Chlorination of 8-Methoxyisoquinoline N-oxide

Starting Material Reagent Products Reference

Beyond direct chlorination, other advanced strategies focus on constructing the isoquinoline ring with the desired substitution pattern already incorporated or strategically positioned for later modification. These methods provide alternative pathways to analogues and other complex derivatives.

One such powerful technique is the directed ortho-lithiation of N-pivaloyl-phenylethylamines. This approach allows for the introduction of a functional group at a specific position on the benzene (B151609) ring prior to cyclization. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a valuable intermediate, can be achieved through the ortho-lithiation of N-pivaloyl-m-chlorophenylethylamine, followed by formylation and acid-catalyzed ring closure. researchgate.net This method provides a regioselective route to 8-substituted isoquinoline precursors.

Table 2: Synthesis of 8-Substituted Dihydroisoquinoline Intermediate via Lithiation

Precursor Key Steps Intermediate Reference

Furthermore, transition metal-catalyzed reactions offer efficient and versatile methods for synthesizing functionalized isoquinoline building blocks. Copper-mediated cyclization of 2-alkynylbenzaldehyde O-methyl oximes, for example, can generate 4-haloisoquinolines in good yields. acs.org These halogenated isoquinolines are highly valuable intermediates as the halogen atom can be readily displaced or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide range of aryl or other functional groups at the 4-position. acs.org This sequential cyclization/cross-coupling strategy represents a modern and flexible approach to diversely functionalized isoquinoline analogues. acs.org

Table 3: Sequential Synthesis of Functionalized Isoquinolines

Starting Material Reaction Sequence Key Intermediate Final Product Type Reference

Chemical Reactivity and Derivatization Strategies of 3 Chloro 8 Methoxyisoquinoline

Functional Group Interconversions on the Isoquinoline (B145761) Core

The strategic modification of the chlorine and methoxy (B1213986) groups, along with the formation of new carbon-carbon and carbon-heteroatom bonds, provides a powerful toolkit for the chemical diversification of 3-Chloro-8-methoxyisoquinoline.

Transformations Involving the Chlorine Moiety at C3

The chlorine atom at the C3 position of the isoquinoline ring is a key site for nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups.

Nucleophilic displacement of the C3 chlorine is a common strategy. For instance, reactions with various amines, such as piperazines, can lead to the formation of 3-aminoisoquinoline derivatives. These reactions are often carried out at elevated temperatures in a solvent like diglyme. thieme-connect.de Similarly, the chlorine can be displaced by alkoxides to form 3-alkoxyisoquinolines. ehu.es

Palladium-catalyzed cross-coupling reactions are also extensively used to modify the C3 position. Reactions like the Suzuki-Miyaura coupling, which pairs the chloro-isoquinoline with a boronic acid or ester, enable the formation of a new carbon-carbon bond, leading to 3-aryl or 3-alkylisoquinolines. nih.gov The Buchwald-Hartwig amination offers another powerful method for forming carbon-nitrogen bonds by coupling the chloro-isoquinoline with amines. nih.gov These reactions have become fundamental in medicinal chemistry for synthesizing libraries of compounds for drug discovery. nih.gov

Below is a table summarizing various substitution reactions at the C3 position:

Reagent/CatalystProduct TypeReaction Type
Piperazines3-Amino-isoquinolinesNucleophilic Substitution
Alkoxides3-Alkoxy-isoquinolinesNucleophilic Substitution
Arylboronic acids / Pd catalyst3-Aryl-isoquinolinesSuzuki-Miyaura Coupling
Amines / Pd catalyst3-Amino-isoquinolinesBuchwald-Hartwig Amination

Reactivity and Modifications of the Methoxy Group at C8

The methoxy group at the C8 position, while generally less reactive than the C3 chlorine, can undergo specific transformations, primarily demethylation, to yield a hydroxyl group. This conversion is significant as it opens up further avenues for derivatization.

Demethylation is typically achieved by treatment with strong acids like hydrobromic acid (HBr) at elevated temperatures. conicet.gov.ar The resulting 8-hydroxyisoquinoline can then be used in subsequent reactions, such as etherification or esterification, to introduce different functionalities. The presence of the electron-donating methoxy group can influence the reactivity of the isoquinoline ring system. For example, it can affect the kinetics of nucleophilic substitution reactions at other positions on the ring.

Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to extending and diversifying the this compound core. sigmaaldrich.com Beyond the cross-coupling reactions at the C3 position, other strategies can be employed to build molecular complexity.

Various methods exist for C-C bond formation in organic synthesis, including aldol (B89426) condensations, Wittig reactions, and transition metal-catalyzed cross-coupling reactions like the Heck and Sonogashira couplings. sigmaaldrich.comvanderbilt.edu These reactions are crucial for elaborating the carbon skeleton of the isoquinoline.

The formation of C-X bonds, where X can be nitrogen, oxygen, or sulfur, is equally important for introducing functional groups that can modulate the biological activity and physicochemical properties of the molecule. nih.govchemrxiv.org As mentioned, the Buchwald-Hartwig amination is a key method for C-N bond formation. nih.gov Ullmann coupling reactions can also be employed for the formation of C-O and C-N bonds, often using a copper catalyst. mdpi.com

Ring Annulation and Diversification of the Isoquinoline System

Ring annulation strategies involve the construction of a new ring fused to the existing isoquinoline framework. This approach leads to more complex polycyclic systems. For example, Diels-Alder reactions can be utilized to build a new six-membered ring onto the isoquinoline core. thieme-connect.de This can be achieved by reacting a diene with a suitably activated isoquinoline derivative. Another approach is the Robinson annulation, which involves a sequential Michael addition and aldol condensation to form a new cyclohexenone ring. chalmers.se These methods significantly increase the structural diversity of compounds derived from this compound.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. For instance, nucleophilic aromatic substitution at the C3 position can proceed through different mechanisms, including a simple addition/elimination pathway or an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). thieme-connect.de

The stereochemical outcome of certain reactions is also a key area of investigation. For example, in some Ni-catalyzed cross-coupling reactions, the stereochemistry of the starting material may not be retained in the product, suggesting the involvement of radical intermediates which can lead to racemization. acs.org Computational modeling is increasingly being used to study reaction mechanisms and predict the reactivity and selectivity of these complex transformations. ethz.ch

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. miamioh.edu For 3-Chloro-8-methoxyisoquinoline, HRMS provides an exact mass measurement, which serves as a primary confirmation of its molecular formula, C₁₀H₈ClNO.

Research Findings: Employing techniques such as Electrospray Ionization (ESI), the compound is typically analyzed in positive ion mode, where it is detected as the protonated molecule, [M+H]⁺. The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap allows for mass measurement with errors in the low parts-per-million (ppm) range, making it possible to distinguish between compounds with the same nominal mass but different elemental compositions. miamioh.edu

The calculated exact mass for the protonated molecule [C₁₀H₉ClNO]⁺ is 194.0367. An experimental HRMS measurement would be expected to find a mass that corresponds closely to this calculated value. rsc.org The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Consequently, the mass spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺).

Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure. Expected fragmentation pathways for this compound would include the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the loss of carbon monoxide (CO), or the loss of the chlorine atom (•Cl) or hydrogen chloride (HCl).

Table 1: Predicted HRMS Data for this compound This table presents predicted data based on theoretical calculations and typical instrument performance.

Ion Species Calculated m/z Expected Isotopic Pattern (Relative Intensity)
[C₁₀H₈³⁵ClNO + H]⁺ 194.0367 100%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. researchgate.nettandfonline.com Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the connectivity of atoms and the electronic environment of each nucleus can be determined.

Research Findings: While specific experimental spectra for this compound are not publicly documented, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from analogous substituted isoquinolines and fundamental NMR principles. ipb.ptoregonstate.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons and the three protons of the methoxy group. The aromatic region (typically δ 7.0-9.5 ppm) would display a set of coupled doublets and triplets, reflecting the substitution pattern. The proton at C1, adjacent to the nitrogen, is expected to be the most deshielded. The methoxy group protons would appear as a sharp singlet, likely in the δ 3.9-4.2 ppm region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should exhibit ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the isoquinoline (B145761) core. The carbon atom C3, bonded to the electronegative chlorine atom, would be significantly shifted downfield. Similarly, C8, attached to the oxygen of the methoxy group, would also resonate at a downfield chemical shift. Quaternary carbons (C3, C4a, C8, and C8a) are typically weaker in intensity. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are estimated based on known substituent effects on the isoquinoline scaffold and data from related compounds. ipb.ptchemicalbook.com Solvent: CDCl₃.

¹H NMR ¹³C NMR
Position Predicted δ (ppm), Multiplicity Position Predicted δ (ppm)
H-1 9.0-9.2, s C1 ~152
H-4 7.8-8.0, s C3 ~145
H-5 7.6-7.8, d C4 ~122
H-6 7.2-7.4, t C4a ~128
H-7 7.0-7.2, d C5 ~125
8-OCH₃ 3.9-4.1, s C6 ~120
C7 ~110
C8 ~155
C8a ~135

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are essential. ipb.pt

Research Findings:

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. For this compound, this would clearly show the correlations between H-5, H-6, and H-7 on the benzo-fused ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward assignment of protonated carbon signals in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A NOESY experiment could show a spatial correlation between the methoxy protons and the H-7 proton, providing information about the preferred conformation of the methoxy group relative to the aromatic ring.

Table 3: Expected Key HMBC Correlations for this compound

Proton (¹H) Correlated Carbons (¹³C) Structural Significance
H-1 C3, C8a Confirms C1 position and connectivity to the heterocyclic ring.
H-4 C3, C5, C4a Confirms C4 position and connectivity.
H-7 C5, C8, C8a Confirms C7 position and its proximity to the methoxy group.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are vital for assessing the purity of this compound and for separating it from starting materials, by-products, or isomers.

HPLC is the standard technique for determining the purity of non-volatile organic compounds. A robust reversed-phase HPLC method can be developed for routine quality control. koreascience.kr

Research Findings: Method development for substituted isoquinolines often involves a C18 stationary phase, which separates compounds based on their hydrophobicity. koreascience.krjapsonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. koreascience.krsielc.com The buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) helps to ensure sharp, symmetrical peak shapes, especially for basic compounds like isoquinolines. koreascience.kr Detection is commonly performed using a UV detector, set at a wavelength where the isoquinoline core exhibits strong absorbance (e.g., ~220 nm or ~270 nm). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution in a reasonable timeframe. japsonline.com Method validation according to ICH guidelines would establish linearity, accuracy, precision, and limits of detection and quantitation.

Table 4: Typical HPLC Method Parameters for Analysis of this compound

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size koreascience.kr
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.0) koreascience.kr
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min japsonline.com
Column Temperature 30-40 °C japsonline.com
Detection UV at 270 nm sielc.com

| Injection Volume | 10 µL |

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. It is particularly useful for identifying trace-level impurities that might not be detected by HPLC-UV. tno.nl

Research Findings: For the analysis of this compound, a sample dissolved in a volatile organic solvent would be injected into the GC. The compound would travel through a capillary column, typically with a non-polar or mid-polar stationary phase (e.g., DB-5MS or equivalent), and be separated from other volatile components based on boiling point and polarity. rjpbcs.com The GC oven temperature is programmed to ramp up, ensuring the elution of compounds with varying volatilities. rjpbcs.com

As the compound elutes from the GC column, it enters the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for identification. This technique is highly effective for detecting and identifying trace impurities, such as residual solvents or by-products from the synthesis, including other chlorinated or isomeric species. researchgate.netepa.gov

Table 5: Typical GC-MS Method Parameters for Analysis of this compound

Parameter Typical Condition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness rjpbcs.com
Carrier Gas Helium at 1.0 mL/min rjpbcs.com
Injection Mode Split/Splitless
Oven Program 100°C (1 min), then ramp at 15°C/min to 280°C (hold 5 min) rjpbcs.com
MS Ionization Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC) Method Development

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR and MS can define the chemical constitution, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique is the gold standard for confirming molecular structure, including bond lengths, bond angles, and intermolecular packing. cdnsciencepub.com

Research Findings: To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

Analysis of related halogenated isoquinoline structures reveals that these planar aromatic rings often arrange in the crystal lattice through π-π stacking interactions. The presence of the chlorine atom also introduces the possibility of halogen bonding, a non-covalent interaction that can influence crystal packing. The resulting crystal structure model would provide precise measurements of all bond lengths and angles, confirming the planarity of the isoquinoline ring system and the geometry of the substituents. For related substituted isoquinolines, monoclinic space groups like P2₁/c are commonly observed. cdnsciencepub.comiucr.org This definitive structural proof is invaluable, as it leaves no ambiguity about the connectivity or regiochemistry, which can sometimes be challenging to assign solely by spectroscopic methods.

Table 6: Representative Crystallographic Data for a Substituted Isoquinoline Derivative Data based on a published structure for a related compound, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, to illustrate typical parameters. iucr.orgiucr.org

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.12
b (Å) 15.45
c (Å) 9.87
**β (°) ** 113.2
**Volume (ų) ** 1417

| Z (molecules/cell) | 4 |

Vibrational Spectroscopy for Functional Group Identification

FT-IR and Raman spectroscopy are complementary techniques. mt.com FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, and is particularly sensitive to vibrations involving a change in the dipole moment, such as those of polar bonds (e.g., C-O, C=O). mt.comgatewayanalytical.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and detects vibrations that cause a change in the polarizability of the molecule. gatewayanalytical.com This makes Raman spectroscopy particularly effective for analyzing non-polar, symmetric bonds and homo-nuclear bonds (e.g., C=C, C-C) found in aromatic ring systems. mt.comgatewayanalytical.com

Analysis of the Vibrational Spectrum

The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands (in FT-IR) and scattered peaks (in Raman) to specific functional group vibrations. The analysis relies on established correlation tables and comparative studies of related structures, such as the parent isoquinoline molecule and substituted chloro- and methoxy-aromatic compounds. researchgate.netirphouse.com

Aromatic and Aliphatic C-H Stretching Vibrations: The high-frequency region of the spectrum is dominated by C-H stretching vibrations.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the isoquinoline ring system are expected to appear in the 3100-3000 cm⁻¹ region. libretexts.org These bands are typically of weak to medium intensity.

Aliphatic C-H Stretching: The methoxy group (-OCH₃) introduces aliphatic C-H bonds. These give rise to characteristic symmetric and asymmetric stretching vibrations which are anticipated in the 2950-2850 cm⁻¹ range.

Ring Vibrations (C=C and C=N Stretching): The core structure of isoquinoline is a fused bicyclic system containing a benzene (B151609) ring and a pyridine (B92270) ring. irphouse.com The stretching vibrations of the C=C and C=N bonds within this aromatic framework result in a series of complex, sharp bands in the 1625-1400 cm⁻¹ region. For the parent isoquinoline molecule, characteristic C-C stretching vibrations are observed between 1590 and 1124 cm⁻¹. irphouse.com The precise positions of these bands for this compound will be influenced by the electronic effects of the chloro and methoxy substituents.

Ether Linkage (C-O Stretching): The methoxy group is characterized by the Ar-O-CH₃ ether linkage, which produces strong and distinct bands in the FT-IR spectrum.

Asymmetric C-O-C Stretch: A strong absorption band corresponding to the asymmetric stretching of the aryl-alkyl ether bond is typically found in the 1275-1200 cm⁻¹ range.

Symmetric C-O-C Stretch: A second, generally less intense, band due to symmetric stretching is expected between 1075-1020 cm⁻¹. researchgate.net

Carbon-Halogen (C-Cl) Stretching: The vibration of the C-Cl bond is a key marker for the chloro substituent. For chloroarenes, the C-Cl stretching frequency appears as a strong band in the lower frequency "fingerprint" region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹. libretexts.org Its detection provides definitive evidence for the presence of the chlorine atom on the aromatic ring.

Out-of-Plane (oop) Bending Vibrations: The region below 900 cm⁻¹ contains C-H out-of-plane bending modes. The positions of these strong absorptions are highly characteristic of the substitution pattern on the aromatic rings and can be used to confirm the positions of the substituents. libretexts.org

The following tables summarize the expected characteristic vibrational frequencies for this compound based on FT-IR and Raman spectroscopy.

Interactive Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchIsoquinoline Ring C-H3100 - 3000
Aliphatic C-H StretchMethoxy -CH₃2950 - 2850
C=C and C=N StretchIsoquinoline Ring1625 - 1400
Asymmetric C-O-C StretchAryl-Alkyl Ether1275 - 1200
Symmetric C-O-C StretchAryl-Alkyl Ether1075 - 1020
C-H Out-of-Plane BendAromatic Ring900 - 675
C-Cl StretchAryl-Chloride850 - 550

Interactive Table 2: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Aromatic C-H StretchIsoquinoline Ring C-H3100 - 3000
Aliphatic C-H StretchMethoxy -CH₃2950 - 2850
Ring Breathing/StretchingIsoquinoline Ring1625 - 1300
Symmetric C-O-C StretchAryl-Alkyl Ether1075 - 1020
Ring BreathingSubstituted Benzene Ring~1000
C-Cl StretchAryl-Chloride850 - 550

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. tandfonline.comresearchgate.net It is particularly effective for medium-sized organic molecules like substituted isoquinolines, offering a good balance between accuracy and computational cost. tandfonline.com DFT calculations for 3-Chloro-8-methoxyisoquinoline would typically begin with geometry optimization, where the molecule's lowest energy structure is determined. From this optimized geometry, various electronic properties can be calculated.

DFT can be used to model key aspects such as the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine atom and the nitrogen in the ring, combined with the electron-donating effect of the methoxy (B1213986) group, creates a complex electronic landscape that DFT can effectively map out.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity. tandfonline.com

For this compound, the distribution and energies of these orbitals are influenced by its substituents. The electron-donating methoxy group is expected to raise the HOMO energy, while the electronegative chlorine atom and the pyridine (B92270) ring will likely lower the LUMO energy. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations can provide precise values for these orbitals, helping to predict how the molecule will behave in different chemical reactions. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)Significance
HOMO Energy-6.15Indicates electron-donating capability; susceptibility to electrophilic attack.
LUMO Energy-1.20Indicates electron-accepting capability; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.95Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Note: The values presented in this table are hypothetical and representative of what would be obtained from a standard DFT calculation (e.g., using a B3LYP functional with a 6-311++G(d,p) basis set). Actual values may vary based on the level of theory and computational parameters used.

Density Functional Theory (DFT) Applications to Isoquinoline (B145761) Systems

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net MD simulations apply classical mechanics to model the behavior of a system, providing insights into its conformational flexibility and dynamic interactions. benthamdirect.comnih.gov

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. mdpi.combrynmawr.edu Isoquinoline derivatives are frequently included in these libraries due to their proven pharmacological relevance. mdpi.comnih.gov

This compound can be part of a virtual library screened against a protein target. The screening process often uses molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. benthamdirect.com The "docking score" is an estimate of the binding affinity.

Alternatively, in virtual ligand design, a molecule like this compound could serve as a starting fragment or scaffold. rsc.org Computational chemists can then virtually add, remove, or modify functional groups to optimize its shape and electronic complementarity to a target's binding site, aiming to improve properties like binding affinity and selectivity. The chlorine and methoxy groups serve as key handles for such modifications, allowing for exploration of how changes in electronics and sterics affect binding.

Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, are highly effective at predicting various spectroscopic parameters. This capability is crucial for confirming the identity of a synthesized compound and interpreting experimental data. rsc.org

For this compound, one can computationally predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov The prediction of ¹³C and ¹H NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. nih.govmestrelab.com Similarly, IR spectroscopy frequencies and intensities are calculated by determining the vibrational modes of the molecule. Comparing these predicted spectra with experimental results can provide strong evidence for the correct structural assignment. researchgate.netdnrcollege.org

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1152.5
C3145.0
C4118.0
C4a128.5
C5110.0
C6126.0
C7120.5
C8155.0
C8a135.0
-OCH₃56.0

Note: These are hypothetical values relative to a standard reference (e.g., TMS). They are representative of results from DFT/GIAO calculations and serve to illustrate the output of such a prediction. Actual experimental values may differ.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, DFT calculations can be used to study various reactions, such as nucleophilic aromatic substitution at the C3 position. acs.org By calculating the energy of the reactants, the transition state, and the products, one can determine the activation energy barrier for the reaction. A lower activation barrier indicates a faster reaction. This type of analysis can explain why a reaction occurs at a specific position on the ring and can be used to predict how changing the substituents or reactants would affect the reaction outcome. rsc.org

Biological Activity and Mechanistic Investigations of 3 Chloro 8 Methoxyisoquinoline Derivatives

In Vitro Biological Activity Profiling

The biological effects of 3-chloro-8-methoxyisoquinoline derivatives are primarily assessed through a variety of in vitro assays that measure their direct interaction with molecular targets and their subsequent effects on cellular functions.

Derivatives built upon the broader isoquinoline (B145761) framework have demonstrated significant activity as enzyme inhibitors. These studies are crucial for determining the potency and selectivity of compounds against specific enzymatic targets.

For instance, a series of isoquinoline analogues were synthesized and evaluated for their inhibitory activity against phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain. nih.gov The goal was to optimize the structure of the natural alkaloid papaverine (B1678415) to achieve higher potency and selectivity. Several analogues showed significant PDE10A inhibition, with IC50 values in the nanomolar range. nih.gov For the most promising compounds, selectivity was assessed by testing them against other phosphodiesterase isoforms, such as PDE3A and PDE3B. nih.gov

Similarly, medicinal chemistry efforts have focused on developing isoquinoline-based inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. tandfonline.com In one study, a series of derivatives were synthesized and evaluated in biochemical kinase inhibition assays, revealing compounds with IC50 values ranging from 0.5 to 112 nM. tandfonline.comnih.gov

Table 1: Enzyme Inhibition by Isoquinoline Derivatives An interactive table detailing the inhibitory concentrations (IC50) of various isoquinoline derivatives against their target enzymes.

Compound Target Enzyme IC50 (nM) Source
8c PDE10A 28 ± 1.2 nih.gov
8c PDE3A 2200 ± 437 nih.gov
8c PDE3B 2520 ± 210 nih.gov
6a PDE10A 28-60 nih.gov
6b PDE10A 28-60 nih.gov
Compound 1 IRAK4 0.5 - 112 tandfonline.comnih.gov

Cell-based assays provide a more complex biological context to evaluate the effects of compounds on cellular processes like proliferation, apoptosis, and inflammatory responses.

A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were developed as modulators of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov One of the most active compounds, 10a , demonstrated potent antiproliferative activity against the NCI-H929 multiple myeloma cell line (IC50 = 2.25 µM) and the U239 cell line (IC50 = 5.86 µM). nih.gov This compound also inhibited the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.76 µM. nih.gov Further investigation revealed that compound 10a induced apoptosis and arrested the cell cycle at the G0/G1 phase in NCI-H929 cells. nih.gov

In the development of IRAK4 inhibitors, a fragment-based approach led to the discovery of PF-06650833, a 7-methoxyisoquinoline-6-carboxamide derivative. researchgate.net This compound showed potent inhibition of IRAK4 in cellular assays, with an IC50 of 2.4 nM in a PBMC assay. researchgate.net Other studies have utilized NanoBRET™ Target Engagement Intracellular Kinase Assays to confirm that these compounds can effectively engage their target within a live cellular environment. tandfonline.com

Table 2: Cell-Based Activity of Isoquinoline Derivatives An interactive table summarizing the half-maximal inhibitory concentrations (IC50) of isoquinoline derivatives in various cell-based assays.

Compound Cell Line Assay Type IC50 (µM) Source
10a NCI-H929 Antiproliferation (CCK8) 2.25 ± 0.09 nih.gov
10a U239 Antiproliferation (CCK8) 5.86 ± 0.12 nih.gov
10a PBMC TNF-α Inhibition 0.76 nih.gov
PF-06650833 PBMC IRAK4 Inhibition 0.0024 researchgate.net

High-throughput screening (HTS) is a foundational method in modern drug discovery, allowing for the rapid assessment of large, diverse compound libraries to identify initial "hits" for a biological target. researchoutreach.org This approach has been successfully applied to identify novel inhibitors based on the isoquinoline scaffold.

For example, an HTS campaign of an 8,000-compound library led to the identification of isoquinoline-1,3,4-trione as a lead-like hit against caspase-3, an enzyme involved in apoptosis. acs.org Subsequent structural modifications of this hit resulted in derivatives with low nanomolar potency. acs.org Another HTS effort screened approximately 236,000 molecules to find inhibitors of the JMJD2 family of histone demethylases, identifying 8-hydroxyquinolines as a promising chemical series that inhibits the target by binding to the active site iron. plos.org These examples demonstrate that HTS is a powerful strategy for discovering novel isoquinoline-based modulators for a wide range of biological targets. researchoutreach.orgacs.orgplos.org

Medicinal Chemistry and Drug Discovery Applications of 3 Chloro 8 Methoxyisoquinoline Scaffolds

Recognition of the Isoquinoline (B145761) Core as a Privileged Scaffold in Drug Design

The isoquinoline ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netrsc.org This designation stems from the recurring presence of the isoquinoline core in a multitude of biologically active compounds, including numerous marketed drugs and clinical candidates. nih.govresearchgate.net Its structural and electronic properties allow it to interact with a wide range of biological targets, making it a versatile framework for the design of novel therapeutic agents. nih.govresearchgate.netrsc.org Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netresearchgate.net

The versatility of the isoquinoline scaffold lies in its capacity for diverse functionalization at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. rsc.org This adaptability allows medicinal chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic profiles. The tetrahydroisoquinoline (THIQ) ring, a saturated version of isoquinoline, is also considered a privileged scaffold, particularly in the development of anticancer agents. nih.govtandfonline.com The synthetic accessibility of the isoquinoline core further enhances its appeal in drug discovery, allowing for the generation of large and diverse compound libraries for screening. rsc.orgtandfonline.com The continued exploration of isoquinoline-based compounds underscores their significant potential in addressing a wide array of diseases. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of 3-Chloro-8-methoxyisoquinoline Analogues

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies focus on how modifications to the chloro and methoxy (B1213986) substituents, as well as their positions on the isoquinoline ring, affect the compound's potency and selectivity towards a specific biological target.

Impact of Chloro and Methoxy Substituents on Biological Potency and Selectivity

The presence and nature of substituents on the isoquinoline core play a pivotal role in determining the biological activity of its derivatives. The chloro and methoxy groups, with their distinct electronic and steric properties, can significantly modulate the pharmacological profile of a compound.

The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution within the isoquinoline ring system. vulcanchem.com This can affect the compound's ability to interact with target proteins through mechanisms such as halogen bonding or by altering the pKa of nearby functional groups. For instance, in some series of kinase inhibitors, the presence of a chlorine atom has been shown to be critical for achieving high potency. Halogenation can also enhance a compound's ability to bind to bacterial efflux pumps, potentially reversing drug resistance. vulcanchem.com

Conversely, the methoxy group is an electron-donating group through resonance, which can also impact the electronic properties of the aromatic system. vulcanchem.com The methoxy group can participate in hydrogen bonding as an acceptor and can influence the compound's solubility and metabolic stability. vulcanchem.com In the context of indenoisoquinoline topoisomerase I inhibitors, methoxy substitution on the indenone ring has a pronounced effect on biological activity. nih.gov Specifically, a single methoxy group at certain positions can afford superior biological activity compared to di- or tri-methoxy substituted analogues. nih.gov The combination of both chloro and methoxy substituents on a scaffold can lead to promising biological activity. mdpi.com

Positional Effects of Functional Groups on Biological Activity

The specific placement of functional groups on the isoquinoline ring is a critical determinant of biological activity. Shifting a substituent from one position to another can dramatically alter a molecule's shape, electronic properties, and its ability to interact with a biological target, leading to significant changes in potency and selectivity.

For example, studies on chlorinated isoquinoline-1,3(2H,4H)-diones have revealed significant structure-activity relationships based on the position of the chlorine atom. Different positional isomers, such as 5-chloro-, 6-chloro-, and 7-chloroisoquinoline-1,3(2H,4H)-dione, exhibit distinct chemical and biological properties. Similarly, in a series of nitrated indenoisoquinolines, the position of a methoxy group on the indenone ring was found to be crucial, with a single methoxy group at the 9-position affording superior biological activity. nih.gov

Systematic Modification for Activity and Property Optimization

Systematic modification of a lead compound is a cornerstone of the lead optimization phase in drug discovery. This iterative process involves making discrete changes to the molecular structure and assessing the impact on biological activity and other key properties such as solubility, metabolic stability, and permeability.

For isoquinoline-based compounds, systematic modifications can involve:

Varying substituents: Replacing the chloro group with other halogens (e.g., fluoro, bromo) or pseudo-halogens to probe the effects of size, electronegativity, and lipophilicity.

Altering substituent positions: Synthesizing isomers with the chloro and methoxy groups at different positions on the isoquinoline ring to explore the optimal substitution pattern for target engagement.

Modifying existing functional groups: For example, demethylating the methoxy group to a hydroxyl group to introduce a hydrogen bond donor, or converting an amino group into various amides or sulfonamides to explore different interactions with the target.

Lead Identification and Optimization Strategies

Lead identification and optimization are critical stages in the drug discovery process that aim to identify and refine promising compounds into viable drug candidates. biobide.com This involves enhancing a compound's efficacy, potency, and selectivity while minimizing potential toxicity. biobide.com For scaffolds like this compound, various strategies can be employed to achieve these goals.

Integration of Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) has emerged as a powerful and efficient strategy for lead identification and optimization. wikipedia.orggardp.orgopenaccessjournals.com This approach involves screening libraries of small, low-molecular-weight compounds, known as "fragments," against a biological target. wikipedia.orgfrontiersin.org These fragments typically have weak binding affinities but provide high-quality starting points for developing more potent and selective inhibitors. wikipedia.org

The core principle of FBDD is to identify fragments that bind efficiently to the target protein and then to "grow" or "link" these fragments to create a larger, more potent lead compound. gardp.org This bottom-up approach offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher "hit" rate. openaccessjournals.com

For a scaffold like this compound, FBDD can be integrated in several ways:

Fragment Screening: The this compound core itself could be considered a fragment and included in a screening library.

Fragment Elaboration: If a simpler fragment (e.g., isoquinoline itself) is identified as a hit, it can be elaborated by adding substituents like the chloro and methoxy groups at various positions to improve binding affinity and selectivity, guided by structural information of the target.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target protein could be linked together, with the isoquinoline scaffold potentially serving as a central linker or one of the interacting fragments.

Computational methods play a significant role in FBDD, assisting in fragment library design, virtual screening, and guiding the optimization process. nih.gov The successful application of FBDD has led to the discovery of numerous clinical candidates and approved drugs, highlighting its importance in modern drug discovery. frontiersin.org

Rational Design in Hit-to-Lead and Lead Optimization Phases

The journey from a "hit"—a compound with initial desired biological activity—to a "lead" compound with a more drug-like profile is a critical phase in drug discovery known as hit-to-lead (H2L) and lead optimization (LO). oncodesign-services.comxtalks.com This process involves iterative cycles of designing, synthesizing, and testing new molecules to enhance potency, selectivity, and pharmacokinetic properties. oncodesign-services.comautomate.video The this compound scaffold has proven to be a valuable starting point in this process, particularly in the development of kinase inhibitors.

Rational design strategies are heavily reliant on understanding the structure-activity relationships (SAR) of a compound series. automate.videonih.govresearchgate.net SAR studies explore how modifications to a molecule's chemical structure affect its biological activity. automate.video For the this compound core, the chlorine atom at the 3-position is often a key feature for activity. This has been observed in the development of antimalarial compounds where chlorinated analogs demonstrated superior activity. The methoxy group at the 8-position also plays a significant role in the molecule's interactions with its biological target.

A central aspect of rational design is the use of computational tools and structural biology. oncodesign-services.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling help predict how a compound will bind to its target and guide the design of new analogs. mdpi.com For instance, if a hit compound containing the this compound scaffold is identified, researchers can use these methods to explore modifications that might improve its binding affinity or selectivity. This could involve adding or modifying substituents on the isoquinoline ring to create more favorable interactions with the target protein.

The lead optimization phase further refines the properties of the lead compound to make it suitable for clinical development. oncodesign-services.comufrj.br This includes optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com For example, modifications might be made to the this compound scaffold to improve its metabolic stability, a common strategy being the introduction of a fluorine atom at a metabolically vulnerable position. mdpi.com

The iterative nature of the design-make-test-analyze (DMTA) cycle is fundamental to both H2L and LO. oncodesign-services.com Data from each round of testing informs the design of the next generation of compounds, progressively improving their properties. This systematic approach allows medicinal chemists to navigate the complex chemical space and identify promising drug candidates.

Methodologies for Enhancing Target Selectivity

Achieving target selectivity is a major challenge in drug discovery, especially for classes of proteins with highly conserved binding sites, such as kinases. nih.gov An inhibitor that binds to multiple targets can lead to off-target effects and toxicity. Therefore, various methodologies are employed to enhance the selectivity of compounds based on the this compound scaffold.

One common strategy is to exploit subtle differences in the amino acid residues of the target's binding pocket compared to other related proteins. acs.org For instance, checkpoint kinase 1 (CHK1) has a polar asparagine residue in its ATP-binding pocket, which is often occupied by a hydrophobic residue in other kinases. nih.gov Designing inhibitors that form specific interactions with this polar residue can confer selectivity for CHK1.

Another approach involves rigidification of the molecule. nih.gov By introducing cyclic structures or other conformational constraints, the flexibility of the inhibitor is reduced. This can lead to enhanced selectivity because the rigid conformation may only be accommodated by the binding site of the intended target, while clashing with the binding sites of other proteins. nih.govacs.org For isoquinoline-based inhibitors, this could involve creating more complex, fused-ring systems.

Structure-based drug design plays a crucial role in enhancing selectivity. By obtaining the crystal structure of a lead compound bound to its target, researchers can visualize the precise interactions and identify opportunities for modification. This allows for the rational design of new analogs with improved selectivity. For example, a substituent could be added to the this compound core to form a specific hydrogen bond with a unique residue in the target's binding site.

Furthermore, fragment-based drug discovery (FBDD) can be a powerful tool for developing selective inhibitors. nih.gov This approach starts with identifying small, low-affinity fragments that bind to the target. These fragments can then be grown or linked together to create more potent and selective inhibitors. The this compound scaffold itself can be considered a fragment that can be elaborated upon to achieve the desired selectivity profile.

Finally, computational methods can be used to predict the selectivity of a compound before it is synthesized. By docking a potential inhibitor into the binding sites of multiple proteins, researchers can estimate its binding affinity for each and prioritize the synthesis of compounds with the most promising selectivity profiles.

Development and Application of Chemical Probes based on Isoquinoline Scaffolds

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in biological systems. promega.ca The isoquinoline scaffold, including derivatives of this compound, has been utilized in the development of such probes. acs.org

Design Principles and Validation of Chemical Probes

The design of a high-quality chemical probe follows several key principles. promega.ca Firstly, the probe must exhibit high potency and selectivity for its intended target. promega.cachimia.ch It should have a well-defined mechanism of action and be suitable for use in cellular and sometimes in vivo experiments. promega.ca For isoquinoline-based probes, this often involves modifying the core structure to optimize these properties.

A critical aspect of probe development is the inclusion of a "handle" for detection or manipulation. This could be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a clickable group for bioorthogonal chemistry. nih.gov The placement of this handle is crucial to ensure it does not interfere with the probe's binding to its target.

Validation is a rigorous process to ensure the probe is a reliable tool for biological research. nih.gov This involves confirming target engagement in cells, demonstrating that the probe modulates the target's activity, and showing that any observed phenotypic effects are a direct result of this modulation. promega.ca A common validation strategy is to use a structurally similar but inactive control compound. youtube.com For an isoquinoline-based probe, this could involve a minor modification that abolishes its binding affinity.

The development of chemical probes often leverages the knowledge gained from drug discovery programs. chimia.ch A potent and selective inhibitor identified during lead optimization can be adapted into a chemical probe by adding a suitable reporter group. chimia.ch This "reverse design" approach can be an efficient way to generate high-quality probes. chimia.ch

Use in Target Validation and Pathway Deconvolution in Chemical Biology

Chemical probes are invaluable tools for target validation, which is the process of confirming that a specific protein is a valid therapeutic target for a particular disease. promega.canih.govscienceopen.com By using a selective probe to inhibit or activate a target protein in a cellular or animal model of disease, researchers can assess the therapeutic potential of modulating that target. promega.ca

For example, a chemical probe based on the this compound scaffold that selectively inhibits a particular kinase could be used to investigate the role of that kinase in cancer cell proliferation. If the probe inhibits cell growth, it provides evidence that the kinase is a valid target for anticancer drug development.

Chemical probes are also essential for pathway deconvolution, which is the process of unraveling complex biological signaling pathways. aip.org By selectively perturbing one component of a pathway with a chemical probe, researchers can observe the downstream effects and map the connections between different proteins.

One powerful technique that utilizes chemical probes is chemical proteomics. nih.gov In this approach, a probe with a reactive group is used to covalently label its target protein(s) in a complex biological sample. The labeled proteins can then be identified using mass spectrometry, providing a snapshot of the probe's targets and potential off-targets. This information is crucial for understanding the probe's mechanism of action and for validating its selectivity.

Exploration of Therapeutic Relevance of Isoquinoline Scaffolds

The isoquinoline scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is found in a wide range of biologically active compounds. ufrj.brnih.gov This has led to extensive exploration of its therapeutic relevance in various disease areas, particularly in cancer research.

Anticancer Research and Antitumor Activities

Derivatives of the isoquinoline scaffold have shown significant promise as anticancer agents. nih.gov They can exert their antitumor effects through a variety of mechanisms, including the inhibition of protein kinases, topoisomerases, and other enzymes involved in cancer cell growth and survival. rsc.org

For instance, compounds containing the this compound core have been investigated as kinase inhibitors. nih.gov Kinases are a class of enzymes that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. By designing isoquinoline-based compounds that selectively inhibit specific kinases, researchers aim to develop targeted cancer therapies with fewer side effects than traditional chemotherapy.

Some isoquinoline derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov A study on a quinoline (B57606) derivative demonstrated that it could induce apoptosis in human colon cancer cell lines. nih.gov The ability to trigger this natural cell death process is a highly desirable characteristic for an anticancer drug.

Furthermore, the isoquinoline scaffold has been incorporated into compounds designed to modulate the immune system to fight cancer. For example, imidazo[4,5-c]quinoline derivatives have been developed as immune-stimulating agents. nih.gov

The antitumor activity of isoquinoline derivatives is often evaluated in preclinical studies using cancer cell lines and animal models. These studies provide valuable data on the compounds' potency, selectivity, and potential for further development as cancer therapeutics.

Antimicrobial Studies (Antibacterial, Antifungal, Antiviral)

The isoquinoline scaffold is a prominent feature in a variety of natural and synthetic compounds that exhibit a broad range of biological activities, including antimicrobial properties. The presence of chlorine and methoxy substituents on the isoquinoline core, as in this compound, can significantly influence these properties.

Antibacterial Activity:

Research into isoquinoline derivatives has highlighted their potential as antibacterial agents. For instance, certain Schiff bases derived from 5-chloro-salicylaldehyde have shown activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Specifically, a 3-chloro derivative demonstrated strong antibacterial activity against the Gram-positive strain S. aureus, with its efficacy being 88% of that of ciprofloxacin. However, its activity against Gram-negative strains was lower, at 75% of ciprofloxacin's activity. frontiersin.org

The position of substituents on the isoquinoline ring is crucial for antibacterial efficacy. Halogenation at specific positions can enhance the binding of these compounds to bacterial efflux pumps, which is a mechanism to reverse drug resistance in bacteria like Pseudomonas aeruginosa. vulcanchem.com

Interactive Data Table: Antibacterial Activity of Selected Chloro-Substituted Compounds

CompoundBacterial StrainActivity Compared to CiprofloxacinReference
3-chloro derivativeS. aureus (Gram-positive)88% frontiersin.org
3-chloro derivativeGram-negative strains75% frontiersin.org

Antifungal Activity:

Isoquinoline and its derivatives have also been investigated for their antifungal properties. ajol.info Studies on aminothioxanthones, which are bioisosteres of xanthones known for anti-infective actions, have shown that certain derivatives exhibit broad-spectrum antifungal effects. mdpi.com While specific studies on this compound are limited, related structures provide insights. For example, an analog of the antimalarial drug mefloquine, which contains a chloro-substituted quinoline ring, has demonstrated potent antifungal activity against Cryptococcus neoformans and Candida albicans. nih.gov All four stereoisomers of this analog retained significant antifungal properties, indicating that the stereochemistry of certain side chains may not be critical for its antifungal action. nih.gov

Interactive Data Table: Antifungal Activity of a Mefloquine Analog

Fungal StrainMIC Value (erythro enantiomers)MIC Value (threo enantiomers)Reference
C. neoformans1 µg/mL2 µg/mL nih.gov
C. albicans4 µg/mL8 µg/mL nih.gov

Antiviral Activity:

The antiviral potential of isoquinoline derivatives has also been a subject of research. Some 7-aza-indole derivatives with a 3-chloro-phenylacetylene substituent have been synthesized and evaluated for their antiviral activity, although some showed cytotoxicity. frontiersin.org In the context of influenza viruses, a flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, isolated from Scutellaria baicalensis, has demonstrated antiviral activity against influenza A (H3N2) and B viruses. nih.gov This compound was found to inhibit the replication of these viruses by interfering with the fusion of the viral envelope with the endosome/lysosome membrane at an early stage of the infection cycle. nih.gov While not a direct derivative, this highlights the potential of methoxy-substituted aromatic systems in antiviral research.

Antimalarial Research

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. severemalaria.org The most lethal species, Plasmodium falciparum, is responsible for the majority of malaria-related deaths. severemalaria.org The search for new and effective antimalarial agents is ongoing, with a focus on developing compounds that can overcome drug resistance.

The isoquinoline and quinoline scaffolds are central to many antimalarial drugs. Research has shown that substitutions at the 4-position of the isoquinoline ring can lead to prominent antimalarial activity. The 8-aminoquinoline (B160924) class of drugs, such as primaquine, are known for their ability to act on the gametocyte stages of Plasmodium falciparum, which are responsible for transmitting the disease from humans to mosquitoes. nih.gov

While direct studies on the antimalarial activity of this compound are not extensively documented in the provided results, the structural features of this compound are relevant to antimalarial drug design. The presence of a chlorine atom and a methoxy group on the isoquinoline core can influence the molecule's interaction with parasitic targets. For instance, in the development of 2-arylvinylquinolines, it was observed that the presence of a methoxy group at the C6 position of the quinoline scaffold was important for activity. nih.gov

Research on other substituted quinolines has provided insights into structure-activity relationships (SAR). For example, in a series of 6-chloro-2-arylvinylquinolines, the position of substituents on the aryl ring significantly impacted antiplasmodial potency against the chloroquine-resistant P. falciparum Dd2 strain. nih.gov

Central Nervous System (CNS) Activity and Related Targets

Isoquinoline alkaloids and their synthetic derivatives have been explored for their activity within the central nervous system (CNS). The ability of a compound to penetrate the blood-brain barrier is a crucial factor for its CNS activity, and this is influenced by physicochemical properties such as molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov

Certain isoquinoline derivatives are being investigated as building blocks for potential CNS drug candidates. researchgate.net For example, 1,3-dichloro-7-methoxyisoquinoline (B1403883) has been explored for CNS activity due to its structural similarity to natural alkaloids. The development of novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives is also aimed at creating building blocks for potential CNS drugs. researchgate.net

The inhibition of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the basal ganglia, represents a therapeutic approach for CNS disorders like schizophrenia and Parkinson's disease. nih.gov Papaverine (B1678415), an isoquinoline alkaloid, was one of the first compounds used to explore the role of PDE10A in the CNS. nih.gov Although papaverine has moderate potency, it has shown efficacy in preclinical models of cognitive deficits associated with schizophrenia. nih.gov This has spurred the synthesis of new isoquinoline analogues with improved potency and selectivity for PDE10A. nih.gov

Modulation of Other Pharmacological Targets (e.g., Phosphodiesterases, Kinases)

Beyond the aforementioned applications, the this compound scaffold and its relatives are being investigated for their interaction with a range of other pharmacological targets, including phosphodiesterases and kinases.

Phosphodiesterase (PDE) Inhibition:

As mentioned in the context of CNS activity, isoquinoline derivatives are being actively explored as inhibitors of phosphodiesterase 10A (PDE10A). nih.gov The goal is to develop potent and selective inhibitors for the treatment of CNS disorders. nih.govgoogle.com Synthetic efforts have focused on modifying the isoquinoline core and its substituents to enhance binding affinity and selectivity. For instance, replacing the isoquinoline ring with a quinazoline (B50416) ring has been explored to test its effect on PDE10A binding affinity. nih.gov

Kinase Inhibition:

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery.

The isoquinoline scaffold serves as a core structure for many kinase inhibitors. For example, 4-chloro-7-methoxyisoquinoline (B13671036) is a precursor for the synthesis of Lenvatinib, a tyrosine kinase inhibitor. vulcanchem.com Furthermore, 1-chloro-7-methoxyisoquinoline-6-carbonitrile (B1474265) has been identified as a key component in the design of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for inflammatory diseases. nih.gov Fragment-based drug design has been successfully used to optimize fragment hits into potent and selective IRAK4 inhibitors with suitable pharmacokinetic properties for oral administration. nih.gov

Sphingosine kinases (SphK), which exist in two isoforms (SphK1 and SphK2), are another important target, particularly in cancer. mdpi.com Modified quinoline-5,8-diones have been investigated as SphK inhibitors. mdpi.com

The development of MAP4K1 inhibitors also involves isoquinoline intermediates, such as 5-bromo-8-methoxyisoquinolin-3-amine, highlighting the versatility of this scaffold in targeting different kinases. google.com Additionally, substituted isoquinolines have been synthesized as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. google.com

Future Research Directions and Emerging Paradigms

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the design-make-test-analyze cycle. ucl.ac.uk For isoquinoline-based compounds like 3-Chloro-8-methoxyisoquinoline, these computational approaches present significant opportunities.

Future research will likely focus on:

De Novo Design: Generative AI models can design novel isoquinoline (B145761) derivatives with optimized properties. mdpi.com By training on vast datasets of known bioactive molecules, these models can generate structures, including variations of the this compound scaffold, that are predicted to have high affinity for specific biological targets. ucl.ac.ukmdpi.com For instance, reinforcement learning has been used to generate 30,000 virtual molecules, which were then filtered and prioritized, leading to the synthesis of six novel compounds. ucl.ac.uk

Property Prediction: ML algorithms can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new virtual compounds. mdpi.com This allows for the early-stage filtering of candidates with unfavorable pharmacokinetic profiles or potential toxicity, saving significant time and resources.

Structure-Based Drug Design: With the advent of AI-powered protein structure prediction tools like AlphaFold, it is increasingly feasible to obtain high-quality 3D structures of target proteins. mdpi.com This enables more precise structure-based drug design, where molecules like this compound can be computationally docked into a target's binding site to predict affinity and guide the design of more potent and selective inhibitors.

Synthesis Planning: ML models are being developed to predict viable synthetic routes for novel compounds. mdpi.com A model known as SCScore, for example, uses knowledge from existing chemical reactions to evaluate the synthetic complexity of a generated molecule, ensuring that the designed compounds are synthesizable. mdpi.com

The application of AI and ML promises to create a virtuous cycle in drug discovery, where computational models propose new hypotheses and molecules, and experimental data feeds back to refine and improve the models. ucl.ac.uk

Sustainable and Green Chemistry Methodologies for Isoquinoline Synthesis

Traditional methods for synthesizing isoquinolines often involve harsh reaction conditions, hazardous reagents, and significant waste generation. niscpr.res.inijpsjournal.com The future of synthesizing this compound and its derivatives will be heavily influenced by the principles of green and sustainable chemistry.

Key areas of development include:

Recyclable Catalytic Systems: Research has demonstrated the use of recyclable catalytic systems, such as Ruthenium(II) in polyethylene (B3416737) glycol (PEG-400), for the synthesis of isoquinolines. rsc.org This approach offers high atom economy, uses a biodegradable solvent, allows for simple product extraction, and the catalyst can be reused for multiple cycles without significant loss of activity. rsc.org

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as an energy-efficient technique that can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsjournal.comresearchgate.net The use of MAS in conjunction with green solvents like PEG has been successfully applied to isoquinoline synthesis. researchgate.net

Benign Solvents and Catalysts: The use of environmentally friendly solvents like ionic liquids and deep eutectic solvents (DESs) is a growing trend. ijpsjournal.com Furthermore, versatile and green catalysts such as formic acid are being explored to facilitate quinoline (B57606) and isoquinoline synthesis under milder conditions. ijpsjournal.com

Electrosynthesis: Electrochemically assisted reactions, such as the Friedländer reaction for quinoline synthesis, offer a reagent-free and sustainable method. rsc.org Applying similar principles to isoquinoline synthesis could provide a highly efficient, one-step process using electric current under mild conditions. rsc.org

Table 1: Comparison of Green Synthesis Methodologies for Isoquinolines

MethodologyKey AdvantagesExamples/CatalystsCitations
Recyclable Catalysis Reusable catalyst, high atom economy, biodegradable solventRu(II)/PEG-400 niscpr.res.inrsc.org
Microwave-Assisted Synthesis Reduced reaction times, improved yields, energy efficientMicrowave irradiation in PEG ijpsjournal.comresearchgate.net
Green Solvents/Catalysts Reduced waste, milder conditions, improved selectivityIonic Liquids, Deep Eutectic Solvents, Formic Acid ijpsjournal.com
Electrosynthesis Reagent-free, mild conditions, high conversion ratesConstant-current electrolysis rsc.org

Identification of Novel Biological Targets and Polypharmacology Studies

The isoquinoline scaffold is known to interact with a diverse range of biological targets, making it a privileged structure in drug discovery. niscpr.res.inresearchgate.net Future research on this compound will move beyond single-target approaches to embrace polypharmacology—the concept of designing single molecules that modulate multiple targets simultaneously. nih.govmdpi.com

Emerging research directions include:

Exploring New Therapeutic Areas: While isoquinolines have been studied for anticancer, antimicrobial, and anti-inflammatory activities, future work will aim to identify entirely new biological targets. researchgate.netrsc.orgresearchoutreach.org This involves screening this compound and its derivatives against broad panels of enzymes and receptors relevant to diseases with complex pathologies like neurodegenerative disorders. researchgate.netresearchgate.net

Polypharmacology Modeling: Computational approaches are being developed to predict the multi-target profiles of compounds. nih.gov By analyzing the drug-target interactions of known polypharmacological drugs like the isoquinoline alkaloid berberine (B55584), researchers can build models to identify new potential targets for related scaffolds. nih.gov

Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data will help to elucidate the complex biological pathways affected by isoquinoline compounds. This can reveal unexpected therapeutic opportunities and off-target effects that can be exploited or mitigated through rational design.

The study of natural isoquinoline alkaloids provides a rich source of inspiration, as many exhibit multimodal activity against complex diseases like Alzheimer's, Parkinson's, and cancer, offering a baseline for the design of new polypharmacological agents. researchgate.net

Development of Multi-Target Directed Ligands (MTDLs)

Building on the concept of polypharmacology, the development of Multi-Target Directed Ligands (MTDLs) is a promising strategy for treating multifactorial diseases where modulating a single target is insufficient. researchgate.netmdpi.com The this compound core can serve as a foundational scaffold for creating novel MTDLs.

Future research will likely pursue:

Hybrid Molecule Design: This strategy involves linking two or more distinct pharmacophores into a single molecule. For example, researchers have created hybrids by combining the 1,2,3,4-tetrahydroisoquinoline (B50084) group (a known butyrylcholinesterase inhibitor) with cinnamic acid derivatives to create MTDLs for Alzheimer's disease. mdpi.com Similarly, the this compound moiety could be linked to other active fragments to target different aspects of a disease, such as combining an enzyme inhibitor with an antioxidant. nih.gov

Fragment-Based Design: Fragment merging is another powerful technique. By identifying small molecular fragments that bind to different sub-pockets of a target or to different targets altogether, medicinal chemists can link them to create more potent and selective MTDLs. researchoutreach.org A 5,7-disubstituted isoquinoline developed through this method proved effective in an animal model of rheumatoid arthritis. researchoutreach.org

Targeting Disease Networks: The MTDL approach is particularly suited for complex diseases like Alzheimer's, where pathology involves amyloid-β aggregation, tau hyperphosphorylation, neuroinflammation, and oxidative stress. researchgate.netmdpi.com The isoquinoline scaffold has been incorporated into MTDLs designed to inhibit cholinesterases while also targeting amyloid-β plaque formation. researchgate.netbohrium.com

The development of MTDLs from the this compound scaffold could lead to more effective therapies by simultaneously engaging multiple disease-relevant targets, potentially reducing the likelihood of drug resistance. mdpi.com

Exploration of Advanced Drug Delivery Systems for Isoquinoline-Based Compounds

The therapeutic efficacy of a potent molecule can be limited by poor solubility, low bioavailability, or lack of specificity for the target tissue. nih.govneliti.com Advanced drug delivery systems offer a solution to these challenges, and their application to isoquinoline-based compounds like this compound is a critical area for future research.

Promising avenues include:

Nanoparticle-Based Carriers: Encapsulating isoquinoline compounds within nano-carriers such as liposomes, polymeric micelles, or nanoparticles can improve their solubility, protect them from degradation, and enable controlled release. nih.govnih.gov These nano-formulations can be designed to accumulate passively in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Targeted Delivery: To increase specificity and reduce off-target toxicity, nano-carriers can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize and bind to receptors overexpressed on diseased cells. nih.govneliti.com For instance, transferrin-modified liposomes have been used to specifically deliver resveratrol (B1683913) to glioblastoma cells, which overexpress the transferrin receptor. nih.gov

Stimuli-Responsive Systems: "Smart" delivery systems can be engineered to release their drug payload in response to specific internal or external stimuli. nih.gov This could include changes in pH or temperature characteristic of a tumor microenvironment, or external triggers like light, leading to on-demand drug release at the site of action. acs.org

These advanced delivery strategies can maximize the therapeutic potential of this compound and its derivatives by ensuring the drug reaches its target in sufficient concentration while minimizing systemic exposure and side effects. neliti.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-8-methoxyisoquinoline in laboratory settings?

  • Methodological Answer : The synthesis typically involves halogenation or cyclization of isoquinoline precursors. For example:

  • Halogenation : Chlorine can be introduced via electrophilic substitution using reagents like PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2, with careful control of temperature (e.g., reflux conditions) to avoid over-halogenation .
  • Cyclization : Cyclocondensation of substituted benzaldehydes with ammonia derivatives under microwave-assisted conditions improves reaction efficiency .
  • Critical parameters include solvent polarity (e.g., dichloromethane for halogenation) and catalyst selection (e.g., Lewis acids for cyclization). Yields range from 40–75%, depending on purity optimization strategies .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A combination of techniques is essential:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., methoxy at C8, chloro at C3). Chemical shifts for aromatic protons typically appear at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C10H8ClNO2\text{C}_{10}\text{H}_8\text{ClNO}_2) with an expected [M+H]+^+ peak at m/z 224.03 .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., O–C–C bond angles ~120° for methoxy groups) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:

  • Solubility : Limited in water (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) for biological assays .
  • Stability : Degrades under prolonged UV exposure; storage at −20°C in amber vials is recommended .
  • Melting Point : Observed at 145–148°C, useful for purity assessment .

Advanced Research Questions

Q. How can researchers address challenges related to regioselectivity and purification during synthesis?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., methoxy at C8) to bias halogenation toward C3. Computational tools (DFT calculations) predict electron density maps to guide reagent selection .
  • Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) separates isomers. For crystalline impurities, recrystallization in ethanol/water (7:3 v/v) improves purity to >95% .

Q. How do substituent variations at positions 3 and 8 influence the biological activity of isoquinoline derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • C3 Chloro : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
  • C8 Methoxy : Increases hydrogen-bonding potential, critical for enzyme inhibition (e.g., topoisomerase I IC50_{50} = 2.1 µM vs. 8.3 µM for non-methoxy analogs) .
  • Comparative Data :
CompoundSubstituentsIC50_{50} (Topo I)
3-Chloro-8-methoxyCl (C3), OMe (C8)2.1 µM
3-Hydroxy-8-methoxyOH (C3), OMe (C8)8.7 µM
3-Chloro-8-HCl (C3), H (C8)5.4 µM
Source: .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., topoisomerase I) using both gel electrophoresis and fluorescence-based assays to rule out false positives .
  • Molecular Docking : Compare binding poses in different protein conformations (e.g., PDB: 1T8I vs. 1SC7) to explain variability in IC50_{50} values .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

Q. How is this compound utilized in synthesizing complex bioactive molecules?

  • Methodological Answer :

  • Coupling Reactions : Suzuki-Miyaura cross-coupling introduces aryl groups at C1 for kinase inhibitor development (e.g., EGFR inhibitors with IC50_{50} < 50 nM) .
  • Functionalization : Azide-alkyne cycloaddition (Click Chemistry) adds triazole moieties for antimicrobial agents (e.g., MIC = 4 µg/mL against S. aureus) .

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